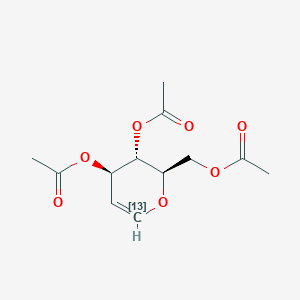

3,4,6-Tri-O-acetyl-D-glucal-13C

Description

Historical Development and Significance of Glycals as Chiral Building Blocks

The story of glycals began in the early 20th century with the pioneering work of Hermann Emil Fischer. These cyclic enol ether derivatives of sugars, characterized by a double bond between the first and second carbon atoms, have since become indispensable in synthetic carbohydrate chemistry. rroij.com Their unique structure allows for a wide range of chemical transformations, making them ideal chiral starting materials for the synthesis of complex carbohydrates and other biologically active molecules. The double bond in the glycal ring is particularly reactive and can undergo various reactions such as electrophilic additions, allowing for the introduction of different functional groups.

Strategic Role of Isotopic Labeling (¹³C) in Mechanistic and Biosynthetic Research

Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), has revolutionized the study of biological systems. nih.govnih.gov By incorporating ¹³C-labeled precursors, such as ¹³C-glucose, into cellular pathways, researchers can trace the metabolic fate of these molecules. nih.govnih.gov This technique is invaluable for elucidating complex metabolic networks and understanding the mechanisms of enzymatic reactions.

In the context of glycals, ¹³C labeling of compounds like 3,4,6-Tri-O-acetyl-D-glucal allows for detailed investigation of glycosylation reactions and the biosynthesis of glycans. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used in these studies. nih.govnih.govresearchgate.net The ¹³C nucleus is NMR-active, and by tracking the ¹³C signals, scientists can gain insights into the structure, conformation, and dynamics of carbohydrates. nih.govnih.govresearchgate.net For instance, 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on systems fed with ¹³C-labeled glucose can reveal the de novo synthesis of various metabolites, including those derived from glucal intermediates. nih.gov

Overview of Research Trajectories for Glucal-Derived Compounds

The versatility of glucal-derived compounds has led to their application in diverse areas of research. One major trajectory is their use in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in cell recognition, signaling, and immune responses. medchemexpress.com 3,4,6-Tri-O-acetyl-D-glucal serves as a key precursor in the synthesis of various carbohydrate-based structures. caymanchem.comnih.gov

Another significant research direction involves the use of isotopically labeled glucal derivatives to study disease mechanisms. For example, radiolabeled glucose derivatives are instrumental in investigating metabolic dysfunctions in conditions like cancer and diabetes. nih.govnih.gov While the focus here is on the stable isotope ¹³C, the principles of using labeled tracers to follow metabolic pathways are similar. The insights gained from such studies can aid in the development of new diagnostic tools and therapeutic interventions.

Furthermore, research is ongoing to develop more efficient methods for the synthesis of labeled glycals and to expand their applications. The use of ¹³C-labeled cellooligosaccharides, produced from labeled bacterial cellulose, for NMR studies of biomass-degrading enzymes is a testament to the expanding utility of these compounds.

Detailed Research Findings

The application of ¹³C-labeled compounds in biochemical research is extensive. The following table summarizes key research areas and the role of isotopic labeling.

| Research Area | Application of ¹³C Labeling | Key Findings |

| Metabolic Pathway Analysis | Tracing the flow of carbon from ¹³C-glucose through various metabolic routes. nih.govnih.govnih.gov | Elucidation of de novo metabolism in ex vivo organ perfusion and identification of active metabolic pathways in different physiological states. nih.gov |

| Glycoprotein Structure and Function | Labeling of glycan moieties in glycoproteins using ¹³C-glucose as a precursor. nih.govresearchgate.net | Facilitated assignment of NMR signals for complex glycans, providing structural and conformational information. nih.govresearchgate.net |

| Enzyme Mechanism Studies | Use of ¹³C-labeled substrates to probe enzyme-substrate interactions and catalytic mechanisms. | Detailed insights into the catalytic activity of enzymes involved in carbohydrate metabolism. |

| Biomass Degradation | Production of ¹³C-labeled cellooligosaccharides to study their interaction with biomass-degrading enzymes. | Enhanced NMR sensitivity for studying molecular interactions between enzymes and their carbohydrate substrates. |

Compound Data

The following table provides key data for the parent compound, 3,4,6-Tri-O-acetyl-D-glucal.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₇ |

| Molar Mass | 272.25 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 53-55 °C |

| CAS Number | 2873-29-2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1 |

InChI Key |

LLPWGHLVUPBSLP-XCLPYZSQSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies

Conventional and Advanced Synthetic Routes to 3,4,6-Tri-O-acetyl-D-glucal

The synthesis of the unlabeled parent compound, 3,4,6-Tri-O-acetyl-D-glucal, has evolved from early 20th-century methods to more efficient modern procedures. This compound serves as a key intermediate and building block in the synthesis of a wide array of carbohydrate derivatives. caymanchem.combiosynth.commedchemexpress.comsynthose.com

A conventional and historically significant route involves the reductive elimination of a glycosyl halide. The most common precursor is acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). The classical approach utilizes zinc dust in an acetic acid medium to facilitate the reduction and subsequent elimination to form the glucal double bond.

More advanced and efficient methods have been developed to improve yield and simplify reaction conditions. One such method employs zinc nanoparticles in the presence of additives like triethylamine (B128534) hydrochloride (Et₃N·HCl) in tetrahydrofuran (B95107) (THF). rsc.org This approach offers a more convenient and effective synthesis from glycopyranosyl bromides. rsc.org

| Synthetic Route | Precursor | Key Reagents | Typical Conditions | Notes |

| Conventional | Acetobromoglucose | Zinc dust, Acetic Acid | Room temperature | Historical method, moderate yields. |

| Advanced | Acetobromoglucose | Zinc nanoparticles, Et₃N·HCl | THF, Room temperature | Higher efficiency and milder conditions. rsc.org |

Methodologies for Stereoselective ¹³C-Labeling of 3,4,6-Tri-O-acetyl-D-glucal

The true utility of 3,4,6-Tri-O-acetyl-D-glucal in many research applications stems from the ability to incorporate a ¹³C isotope at a specific carbon atom. This labeling allows the molecule's metabolic fate to be traced using techniques like mass spectrometry and NMR spectroscopy. humankinetics.comnih.gov The synthesis of these labeled compounds, such as 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, 3,4,6-Tri-O-acetyl-D-glucal-¹³C-2, or 3,4,6-Tri-O-acetyl-D-glucal-¹³C-6, relies on starting the synthetic sequence with an appropriately labeled precursor. medchemexpress.commedchemexpress.com

Positional or site-specific isotopic enrichment refers to the incorporation of an isotope at a single, defined position within a molecule. wikipedia.org For 3,4,6-Tri-O-acetyl-D-glucal, this is achieved not by a direct, selective isotope exchange on the final molecule, but by carrying a labeled precursor through the established synthetic route. The choice of the labeled starting material dictates the position of the ¹³C atom in the final glucal product. humankinetics.comscienceopen.com The enrichment of molecules with stable isotopes like ¹³C is essential for tracer studies in metabolism, where the labeled compounds are introduced into a system and their transformations are monitored. scienceopen.comnih.gov

The cornerstone of synthesizing position-specifically labeled 3,4,6-Tri-O-acetyl-D-glucal is the use of correspondingly labeled D-glucose. Commercially available isotopomers of glucose, such as [1-¹³C]-glucose or [U-¹³C]-glucose (uniformly labeled), are the key starting materials. humankinetics.com

The synthetic strategy is as follows:

Select the Precursor: To synthesize 3,4,6-Tri-O-acetyl-D-[1-¹³C]glucal, one begins with [1-¹³C]-D-glucose.

Activation: The labeled glucose is converted to its per-O-acetylated glycosyl halide derivative, for instance, [1-¹³C]-acetobromoglucose.

Reductive Elimination: This labeled intermediate is then subjected to the glucal-forming reaction (e.g., using zinc nanoparticles) to yield the final, position-specifically labeled 3,4,6-Tri-O-acetyl-D-glucal-¹³C.

This precursor-based strategy ensures that the ¹³C label is incorporated with high stereochemical and positional fidelity.

Applications in Complex Glycoconjugate and Natural Product Synthesis

Advanced Glycosylation Methodologies Utilizing 3,4,6-Tri-O-acetyl-D-glucal-13C Derivatives

The construction of the glycosidic bond with precise control over its stereochemistry is a central challenge in carbohydrate synthesis. Derivatives of 3,4,6-Tri-O-acetyl-D-glucal are instrumental in various advanced glycosylation strategies.

The synthesis of 2,3-unsaturated glycosides is a common application of acetylated glycals, often proceeding through a Ferrier rearrangement. biosynth.comusp.br This reaction involves the Lewis acid-catalyzed reaction of the glucal with an alcohol. Modern methodologies have expanded to include transition metal catalysts, which offer milder conditions and enhanced stereocontrol.

Palladium-catalyzed O-glycosylation represents a significant advancement. For instance, the use of Pd(MeCN)₂Cl₂ enables the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from 3-O-acylated glycals without requiring additives to pre-activate the donor or the nucleophile. acs.org This method is effective for a range of glucal and alcohol substrates, consistently favoring the formation of the α-anomer. acs.org Research has shown that peracetylated D-glucal reacts with various alcohol acceptors to yield the corresponding 2,3-unsaturated glucosides with good to excellent yields and high α-stereoselectivity. nih.gov

| Catalyst System | Acceptor Type | Solvent | Selectivity (α:β) | Yield | Reference |

| Pd(MeCN)₂Cl₂ | Primary/Secondary Alcohols | CH₂Cl₂ | 9:1 | 85% | acs.org |

| AuCl₃/AgOTf | Primary Alcohols | DCM | >20:1 | 91% | nih.gov |

| Perfluorophenylboronic acid | Benzyl Alcohol | CH₃NO₂ | 91:9 | 94% | beilstein-journals.org |

| RuCl₃/CeCl₃/NaIO₄ | Glycal Acceptors | EtOAc/CH₃CN/H₂O | Stereoselective cis-dihydroxylation | High | acs.org |

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest due to their enhanced stability against enzymatic hydrolysis. Palladium-catalyzed cross-coupling reactions are powerful methods for forming these C-C bonds with high regio- and stereoselectivity. rsc.orgrsc.org

Various palladium-catalyzed methods, such as Sonogashira and Stille couplings, have been successfully employed to functionalize 3,4,6-Tri-O-acetyl-D-glucal. usp.br These reactions enable the introduction of aryl, alkyl, and alkenyl groups at the anomeric position. For example, palladium-catalyzed C-H glycosylation allows for the direct coupling of glycals with arenes and heteroarenes. researchgate.net Similarly, decarboxylative reactions of glycal derivatives with partners like arylboronic acids or nitroalkanes provide efficient routes to C-glycosides under mild conditions. rsc.org

| Reaction Type | Coupling Partner | Palladium Catalyst | Key Features | Reference |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄/CuI | Synthesis of 2-alkynyl glucals | usp.br |

| C-H Glycosylation | Arenes/Heteroarenes | Pd(OAc)₂ | Ortho-directed C-glycoside synthesis | researchgate.net |

| Decarboxylative Allylation | Arylboronic Acids | Pd(OAc)₂ | High 1,4-trans-selectivity | rsc.org |

| Decarboxylative Annulation | Nitroalkanes | Pd(dba)₂ | Synthesis of β-C-glycosides | rsc.org |

The synthesis of N- and S-glycosides from 3,4,6-Tri-O-acetyl-D-glucal expands its utility in creating diverse glycoconjugates. These compounds are important components of many biologically active molecules.

The addition of nitrogen nucleophiles to activated glucal derivatives is a common strategy. For instance, the addition of hydrazoic acid to an α,β-unsaturated aldehyde derived from tri-O-acetyl-D-glucal leads to 3-azido-2,3-dideoxyhexopyranoses, which are precursors to 3-amino sugars. nih.gov Palladium catalysis has also been developed for the synthesis of N-glycosides using glycosyl chlorides as donors, which are accessible from acetylated glycals. researchgate.net Similarly, S-glycosides can be prepared through the reaction of thiols with the glucal, often promoted by a Lewis acid or other activators. beilstein-journals.org Perfluorophenylboronic acid has been shown to be an effective catalyst for the stereoselective synthesis of O-, C-, N-, and S-linked 2,3-unsaturated glycosides from 3,4,6-tri-O-acetyl-D-glucal. beilstein-journals.org

Total Synthesis of Biologically Relevant Molecules and Their Analogs

The enantiopure nature of this compound makes it a valuable starting material for the total synthesis of complex, biologically important molecules.

Olefin metathesis has become a powerful tool in organic synthesis for forming carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for synthesizing unsaturated cyclic compounds. wikipedia.orgorganic-chemistry.org Derivatives of 3,4,6-Tri-O-acetyl-D-glucal can be elaborated into diene precursors suitable for RCM. For example, functionalizing the hydroxyl groups or other positions on the pyran ring with alkene-containing chains allows for subsequent cyclization using catalysts like Grubbs' or Hoveyda-Grubbs' catalysts. nih.gov This strategy has been used to synthesize complex cyclic structures such as conduramines and trihydroxyazepanes from D-glucal derivatives. rsc.org

Cross-metathesis (CM) involves the intermolecular reaction between two different alkenes. Glucal derivatives can be used as one of the alkene partners to introduce a sugar moiety into a larger molecule, further highlighting the versatility of this building block in complex synthesis.

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources that are used as starting materials in synthesis. wikipedia.org 3,4,6-Tri-O-acetyl-D-glucal, derived from D-glucose, is a classic example of a chiral pool building block. caymanchem.com Its inherent stereocenters can be used to control the formation of new chiral centers during a synthetic sequence, a strategy known as asymmetric synthesis. researchgate.net

This approach is highly efficient as it transfers the chirality of the starting material to the final product, avoiding the need for asymmetric catalysts or chiral resolutions. wikipedia.org A prominent example is the use of 3,4,6-Tri-O-acetyl-D-glucal as a key precursor in the enantioselective synthesis of complex natural products like spliceostatin A and thailanstatin A, which exhibit potent spliceosome inhibitory activity. caymanchem.com The synthesis of these molecules relies on the glucal scaffold to establish the correct stereochemistry in the final structures. caymanchem.com

Construction of Modified Sugars and Glycomimetics

The reactivity of the double bond in 3,4,6-tri-O-acetyl-D-glucal-¹³C makes it an excellent starting material for the synthesis of a wide array of modified sugars and glycomimetics. These modifications are crucial for developing carbohydrate-based therapeutics, probes for studying biological systems, and for incorporation into complex natural products.

2-Deoxy sugars are integral components of many biologically active natural products. The strategic placement of a ¹³C label within these structures allows for detailed investigation of their biosynthesis and mode of action.

A notable application of ¹³C-labeled 3,4,6-tri-O-acetyl-D-glucal is in the synthesis of labeled deoxysugars. For instance, a uniformly ¹³C-labeled (U-¹³C₆) α-mannosyl glycolipid analog has been synthesized starting from [U-¹³C₆]glucose. In this multi-step synthesis, the labeled glucose is first converted to [U-¹³C₆]3,4,6-tri-O-acetyl-D-glucal. This labeled glucal then serves as a key intermediate. The addition of a nucleophile, such as tetradecyltetraglycol, to the labeled glucal results in a Ferrier rearrangement, yielding a 2,3-dideoxy-glycopyranoside derivative. Subsequent oxidation of this intermediate provides the target α-mannoside. nih.gov This synthetic pathway highlights the utility of 3,4,6-tri-O-acetyl-D-glucal-¹³C in preparing labeled deoxysugar-containing glycolipids, which are valuable for studying carbohydrate-protein interactions, such as those with lectins like concanavalin (B7782731) A. nih.gov

The synthesis of aminodeoxy-carbohydrates from 3,4,6-tri-O-acetyl-D-glucal has also been well-established, providing a framework for the potential applications of its ¹³C-labeled counterpart. One common strategy involves the conversion of the glucal to an α,β-unsaturated aldehyde, followed by the addition of hydrazoic acid to introduce an azido (B1232118) group at the 3-position. nih.gov This 3-azido-2,3-dideoxyhexopyranose can then be reduced to the corresponding 3-amino derivative, which is subsequently acetylated to yield a 3-acetamido-2,3-dideoxyhexopyranose. nih.gov While this specific sequence has been detailed for the unlabeled compound, the use of 3,4,6-tri-O-acetyl-D-glucal-¹³C would allow for the synthesis of ¹³C-labeled aminodeoxy-sugars. Such labeled compounds are instrumental for NMR-based conformational analysis and for tracking their incorporation into larger biomolecules.

Another approach for synthesizing amino sugars from 3,4,6-tri-O-acetyl-D-glucal involves the formation of epoxide intermediates. epa.gov The glucal can be treated with N-bromosuccinimide in the presence of an alcohol to form 2-bromo-glycosides. These can then be converted to 2,3-anhydro sugars (epoxides). Ring-opening of these epoxides with an azide (B81097) source, followed by reduction, yields amino sugars. epa.gov The use of a ¹³C-labeled glucal in this sequence would provide access to specifically labeled amino sugars for various biochemical and medicinal chemistry studies.

| Starting Material | Key Transformation | Product Class | Labeling Application | Reference |

| [U-¹³C₆]3,4,6-Tri-O-acetyl-D-glucal | Ferrier rearrangement with a nucleophile, followed by oxidation | ¹³C-Labeled Deoxy-glycolipid | Studying carbohydrate-protein interactions | nih.gov |

| 3,4,6-Tri-O-acetyl-D-glucal | Formation of α,β-unsaturated aldehyde and addition of hydrazoic acid | Aminodeoxy-carbohydrate | Inferred for ¹³C-labeled version for NMR studies | nih.gov |

| 3,4,6-Tri-O-acetyl-D-glucal | Epoxidation and subsequent ring-opening with azide | Amino-sugar | Inferred for ¹³C-labeled version for mechanistic and structural studies | epa.gov |

3,4,6-Tri-O-acetyl-D-glucal is a fundamental building block in the synthesis of oligosaccharides and the carbohydrate portions of glycopeptides. nih.gov The double bond of the glucal can be activated for glycosylation reactions, often through epoxidation or by using electrophilic reagents. The use of 3,4,6-tri-O-acetyl-D-glucal-¹³C in these syntheses allows for the precise introduction of a labeled monosaccharide unit into a growing oligosaccharide chain or onto a peptide backbone.

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals, which are precursors to oligosaccharides. researchgate.net This reaction involves treating the glucal with an alcohol in the presence of a Lewis acid, leading to the formation of a 2,3-dideoxy-hex-2-enopyranoside. By employing a ¹³C-labeled glucal, the resulting unsaturated sugar unit within the oligosaccharide scaffold will be isotopically labeled, facilitating the study of its subsequent transformations and its interactions in biological systems.

In the context of glycopeptide synthesis, which involves the attachment of carbohydrates to a peptide chain, ¹³C-labeled sugars are of immense value. Glycopeptide antibiotics, for example, are complex natural products whose biological activity is often dependent on their carbohydrate moieties. nih.gov The synthesis of these molecules or their analogs using ¹³C-labeled building blocks derived from 3,4,6-tri-O-acetyl-D-glucal-¹³C would enable detailed structural elucidation by NMR and could help in deciphering their mode of action.

The ability to introduce a ¹³C-labeled sugar unit provides a handle for quantitative analysis using mass spectrometry. For instance, stable isotope labeling of glycans allows for the relative quantification of different glycoforms in a sample. nih.gov By incorporating a sugar unit derived from 3,4,6-tri-O-acetyl-D-glucal-¹³C into a glycopeptide or oligosaccharide, researchers can accurately track and quantify its presence in complex biological mixtures.

| Reaction Type | Reactant with Glucal | Resulting Scaffold | Purpose of ¹³C Labeling | Reference |

| Ferrier Rearrangement | Alcohols (other sugar units) | 2,3-Unsaturated Oligosaccharide | Mechanistic studies of glycosylation, structural analysis of the product | researchgate.net |

| Electrophilic Addition/Glycosylation | Peptide with suitable functional group (e.g., Ser/Thr) | Glycopeptide | Structural elucidation of glycopeptide, studying drug-target interactions | nih.gov |

| Oligosaccharide Synthesis | Activated sugar acceptors | Oligosaccharide | Tracing the fate of the sugar unit in biological systems, quantitative analysis | nih.govnih.gov |

Mechanistic Elucidation and Stereochemical Control

Investigation of Reaction Mechanisms with 3,4,6-Tri-O-acetyl-D-glucal-13C

The strategic placement of a 13C label within the 3,4,6-tri-O-acetyl-D-glucal scaffold allows for detailed mechanistic studies through techniques like NMR spectroscopy, which can track the fate of the labeled carbon throughout a reaction sequence.

The Ferrier rearrangement is a cornerstone reaction in carbohydrate chemistry, converting glycals into 2,3-unsaturated glycosides. wikipedia.org The reaction is typically initiated by a Lewis acid, which activates the glycal, leading to the formation of a delocalized allylic oxocarbenium ion. wikipedia.org This intermediate then reacts with a nucleophile, such as an alcohol, to furnish the 2,3-unsaturated glycoside. wikipedia.org

The stereochemical outcome of the Ferrier rearrangement is a critical aspect, with the formation of α and β anomers being possible. The ratio of these anomers is influenced by several factors, including the choice of Lewis acid, solvent, and reaction temperature. wikipedia.orgresearchgate.net For instance, using indium(III) chloride in dichloromethane (B109758) with methanol (B129727) leads to a 7:1 ratio of α:β anomers, while tin(IV) chloride under different conditions yields an 86:14 ratio. wikipedia.org The "anomeric effect" also plays a role in favoring the axial orientation of polar substituents at the anomeric carbon, which can influence the product distribution. scripps.edu

The use of this compound would allow for precise tracking of the C1 or C2 carbon during the rearrangement, providing definitive evidence for the movement of the double bond and the stereochemistry at the anomeric center.

Table 1: Influence of Catalysts on the Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal

| Catalyst | Nucleophile | Conditions | α:β Ratio | Yield (%) | Reference |

| InCl₃ | Methanol | Dichloromethane | 7:1 | --- | wikipedia.org |

| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | 86:14 | 83 | wikipedia.org |

| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane, RT, 24 hr | --- | 95 | wikipedia.org |

| ZnCl₂ | Ethanol | Toluene, RT, 30–60 min | 89:11 | 65-95 | wikipedia.org |

| Cu(OTf)₂ | Benzyl alcohol | --- | --- | --- | rsc.org |

| Zn(OTf)₂ | Benzyl alcohol | --- | --- | --- | rsc.org |

| BDMS | Various alcohols | Dichloromethane, RT | --- | High | researchgate.net |

Data not always available for all parameters.

The double bond in 3,4,6-tri-O-acetyl-D-glucal makes it a versatile substrate for various addition reactions.

Hydroformylation : This reaction, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes. wikipedia.org The reaction is typically catalyzed by transition metal complexes, such as those of cobalt or rhodium. wikipedia.orgtamu.edu An early study attempted the hydroformylation of triacetyl-D-glucal using a cobalt catalyst at high pressure and temperature. ubc.ca The use of a 13C-labeled substrate would be invaluable in determining the regioselectivity of the formyl group addition.

Aziridination and Azidonitration : The addition of nitrogen-containing functionalities to the glucal backbone has also been explored. For example, the addition of hydrazoic acid to an aldehyde derived from tri-O-acetyl-D-glucal leads to 3-azido-2,3-dideoxyhexopyranoses. nih.gov Furthermore, the azidonitration of 3,4,6-tri-O-acetyl-D-galactal (a related glycal) using ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) yields 2-azido-1-nitrate addition products with varying stereochemistries. cdnsciencepub.com

Carboboration : While specific examples with 3,4,6-tri-O-acetyl-D-glucal are less common in the provided context, carboboration reactions on alkenes are well-established and would represent another avenue for functionalization.

Metal catalysts play a pivotal role in many reactions involving 3,4,6-tri-O-acetyl-D-glucal, influencing both reactivity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, have been successfully employed to functionalize the glucal scaffold. usp.brresearchgate.net The choice of palladium catalyst and ligands can significantly impact the efficiency of these transformations. usp.br For instance, in the Sonogashira coupling of 2-iodo-3,4,6-tri-O-acetyl-D-glucal, different palladium catalysts can be screened to optimize the yield of the desired 2-alkynyl derivatives. usp.br The electronic and steric properties of the ligands attached to the metal center can modulate its reactivity and control the stereochemical outcome of the reaction. The development of metal-catalyzed methods on glycals has opened up new avenues for creating diverse and unnatural carbohydrate analogues. academie-sciences.fr

Identification and Characterization of Transient Intermediates

A key advantage of using isotopically labeled compounds is the ability to detect and characterize short-lived intermediates that are crucial to understanding reaction mechanisms.

The existence of oxocarbenium ions as intermediates in glycosylation reactions has long been postulated. usp.br Recent advances in computational chemistry and spectroscopy have provided strong evidence for their formation. nih.govacs.org Theoretical calculations predict that the D-glucopyranosyl oxocarbenium ion prefers a 4H3 conformation. nih.govacs.org

Experimentally, the generation and characterization of glycosyl oxocarbenium ions have been achieved in superacidic media (HF/SbF₅) at low temperatures, allowing for their observation by NMR spectroscopy. usp.bracs.org Infrared ion spectroscopy combined with mass spectrometry has also emerged as a powerful tool to distinguish between different cationic intermediates, such as oxocarbenium and dioxolenium ions. nih.govacs.org The use of 13C-labeled 3,4,6-tri-O-acetyl-D-glucal would provide an additional spectroscopic handle (13C NMR) to probe the electronic structure and geometry of these fleeting species.

In many glycosylation reactions, highly reactive intermediates such as glycosyl triflates are formed. These species are often too unstable to be isolated but can be detected using in situ techniques. Exchange NMR spectroscopy (EXSY) has proven to be a valuable method for observing the formation and interconversion of glycosyl triflates. ru.nl For instance, 19F EXSY NMR can be used to monitor the exchange between a glycosyl triflate and unbound triflate, providing insights into the stability and reactivity of the intermediate. ru.nl The use of a 13C-labeled glucal donor has been instrumental in identifying previously undetected β-glycosyl triflates in reaction mixtures. nih.govacs.org

Application of ¹³C Isotopic Labeling in Mechanistic Pathway Tracing

The use of stable isotopes like ¹³C has become an indispensable technique for tracking the journey of molecules through chemical reactions and metabolic processes. wikipedia.org By replacing a standard ¹²C atom with its heavier ¹³C counterpart, scientists can follow the labeled atom's trajectory, providing unambiguous evidence for proposed reaction pathways.

Isotopic Exchange Studies

Isotopic exchange studies involving ¹³C-labeled 3,4,6-Tri-O-acetyl-D-glucal can reveal crucial details about reaction reversibility and the involvement of key intermediates. For instance, in reactions proceeding through a symmetrical intermediate, the position of the ¹³C label in the recovered starting material or product can indicate whether the intermediate was formed and how it partitions between reverting to the starting material and proceeding to the product.

Consider a hypothetical reaction where 3,4,6-Tri-O-acetyl-D-glucal, labeled at the C1 position (¹³C-1), undergoes a transformation that transiently forms a symmetrical allylic cation. If this intermediate can react at either the C1 or C3 position, the resulting product distribution will reflect this. Furthermore, if the reaction is reversible, one might observe the scrambling of the ¹³C label between the C1 and C3 positions in the recovered, unreacted starting material. Such observations provide compelling evidence for the existence and nature of the intermediate.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to the rate of the same molecule with a heavier isotope (kL/kH). wikipedia.org Changes in reaction rates upon isotopic substitution are most significant when the bond to the isotope is broken or formed in the rate-determining step (a primary KIE). libretexts.org

For reactions involving 3,4,6-Tri-O-acetyl-D-glucal-¹³C, a primary ¹³C KIE would be observed if a bond to the labeled carbon is cleaved or formed in the slowest step of the reaction. The magnitude of the KIE can provide insight into the transition state structure. For example, a significant KIE suggests that the bond to the labeled carbon is substantially weakened in the transition state. Conversely, a KIE close to unity implies that the bonding to the labeled carbon has not significantly changed in the rate-determining step.

Table 1: Representative ¹³C Kinetic Isotope Effects and Mechanistic Implications

| Reaction Type | Labeled Position | Observed ¹³C KIE (k¹²/k¹³) | Mechanistic Interpretation |

| Glycosylation | Anomeric Carbon (C1) | ~1.00-1.01 | Suggests a dissociative (SN1-like) mechanism with an oxocarbenium ion-like transition state. nih.gov |

| Glycosylation | Anomeric Carbon (C1) | ~1.03-1.08 | Consistent with an associative (SN2-like) mechanism where bond formation and breaking occur concurrently. nih.gov |

| Enzymatic Hydrolysis | Anomeric Carbon (C1) | Varies | Can provide insights into the nature of the transition state (e.g., oxocarbenium ion character) and the degree of bond cleavage. |

This table presents hypothetical data based on established principles of KIE analysis in glycosylation reactions.

Regio- and Stereoselectivity in Glycal Transformations

Glycals, including 3,4,6-Tri-O-acetyl-D-glucal, are versatile building blocks in organic synthesis due to the reactivity of their enol ether double bond. rsc.org Reactions at this double bond can lead to the formation of new stereocenters, making the control of regio- and stereoselectivity a critical aspect of their synthetic utility.

Factors Influencing Diastereoselective and Enantioselective Outcomes

The stereochemical outcome of reactions involving glycals is influenced by a combination of factors:

Steric Hindrance: The bulky protecting groups on the glycal, such as the acetyl groups in 3,4,6-Tri-O-acetyl-D-glucal, can direct incoming reagents to the less hindered face of the molecule. numberanalytics.com

Electronic Effects: The electron-donating nature of the ring oxygen influences the reactivity of the double bond, favoring electrophilic attack at the C2 position. mdpi.com The electronic properties of the incoming reagent also play a crucial role. numberanalytics.com

Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries can create a chiral environment around the glycal, leading to the preferential formation of one enantiomer over the other. numberanalytics.com

Reaction Conditions: Parameters such as temperature, solvent, and pressure can significantly impact the selectivity of a reaction by influencing the stability of transition states and intermediates. numberanalytics.com

For example, in the addition of radicals to glycals, the electrophilic nature of the radical leads to regioselective addition at the electron-rich C2 position. mdpi.com The stereoselectivity of this addition is then governed by the steric environment of the glycal.

Conformational Analysis of Reaction Stereoisomers

The conformation of the glycal ring plays a significant role in determining the stereochemical outcome of a reaction. Glycals can adopt different conformations, and the relative stability of these conformations can influence the facial selectivity of an attack on the double bond.

Following a reaction, conformational analysis of the resulting stereoisomers is essential for confirming their three-dimensional structures. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants, can provide detailed information about the dihedral angles between adjacent protons, allowing for the determination of the ring conformation and the relative stereochemistry of the substituents. Computational modeling is also a powerful tool for predicting the most stable conformations of different stereoisomers and for understanding the energetic landscape of the reaction pathway. nih.gov

Table 2: Common Spectroscopic and Computational Techniques for Conformational Analysis

| Technique | Information Provided |

| ¹H NMR (Coupling Constants) | Dihedral angles between protons, which helps determine ring conformation and substituent orientation. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proximity of protons, providing information on the spatial arrangement of atoms. |

| X-ray Crystallography | Precise three-dimensional structure of the molecule in the solid state. |

| Computational Modeling (e.g., DFT, Molecular Mechanics) | Relative energies of different conformations and transition states, providing insight into the reaction pathway. nih.gov |

By combining these experimental and computational approaches, a comprehensive understanding of the factors controlling the stereochemical outcome of reactions involving 3,4,6-Tri-O-acetyl-D-glucal-¹³C can be achieved, paving the way for the rational design of stereoselective synthetic methods.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Glycal Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net In the context of 3,4,6-Tri-O-acetyl-D-glucal, DFT studies are instrumental in understanding its reactivity. These studies often focus on the electron distribution within the molecule to predict sites susceptible to electrophilic or nucleophilic attack.

Recent theoretical investigations into the Maillard reactions of glucose and galactose with lysine (B10760008) have utilized DFT to simulate reaction mechanisms in both gaseous and aqueous phases. nih.gov Such studies calculate the relative energy changes at different steps of the reaction. nih.gov The calculations have shown that the Nα- and Nε-amine groups of lysine can react with the carbonyl group of glucose and galactose with similar potential energy profiles. nih.gov

DFT calculations, often at the B3LYP/6-31G* level of theory, can be used to analyze the electronic properties that govern the reactivity of glycals. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Glycal System

| Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -0.25 | Indicates electron-donating ability |

| LUMO Energy | +0.05 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

This table presents representative data to illustrate the output of DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govsemanticscholar.org For a flexible molecule like 3,4,6-Tri-O-acetyl-D-glucal, MD simulations provide crucial insights into its conformational landscape. The puckering of the pyranose ring and the orientation of the acetyl groups are key determinants of its reactivity.

MD simulations can track the trajectory of the molecule over time, revealing the different conformations it can adopt and the energetic barriers between them. dntb.gov.ua These simulations have been effectively used to study the conformational dynamics of various oligosaccharides and glycans. dntb.gov.uanih.gov For instance, all-atom MD simulations of the nucleosome have demonstrated that acetylation of histone tails alters their conformational space and interaction with DNA. nih.gov

The results of MD simulations can be visualized through Ramachandran-like plots for the glycosidic linkages, showing the most populated conformational states.

Table 2: Representative Conformational States of a Glycal from MD Simulations

| Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Population (%) |

| State 1 | -60 | 150 | 45 |

| State 2 | 60 | 160 | 35 |

| State 3 | 180 | -170 | 15 |

| Other | - | - | 5 |

This table illustrates the type of data obtained from MD simulations regarding the conformational preferences of a glycal.

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations are essential for elucidating the mechanisms of reactions involving 3,4,6-Tri-O-acetyl-D-glucal. magtech.com.cn These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, and, most importantly, the transition states. mit.eduyoutube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions such as glycosylation or electrophilic additions to the double bond of the glycal, quantum chemical calculations can predict the stereochemical outcome. mdpi.com By comparing the activation energies for the formation of different stereoisomers, it is possible to predict which product will be favored.

A computational study on the conversion of glycolaldehyde (B1209225) to its thioester utilized quantum chemistry to calculate free energies and identify transition states. mdpi.com The geometry of each molecule was optimized using DFT at the B3LYP/6-311G** level. mdpi.com

Table 3: Representative Energetics of a Glycal Reaction Calculated by Quantum Chemistry

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (Pathway A) | +15.2 |

| Transition State (Pathway B) | +18.5 |

| Product A | -5.3 |

| Product B | -3.1 |

This table provides an example of the energetic profile of a reaction as determined by quantum chemical calculations.

Rational Design of Stereoselective Catalytic Systems for Glycal Chemistry

Computational chemistry plays a pivotal role in the rational design of catalysts for stereoselective transformations of glycals. scispace.comnih.govjnu.ac.in By modeling the interaction between the glycal substrate, the catalyst, and the reagents, it is possible to design catalysts that favor the formation of a specific stereoisomer.

For example, in the dihydroxylation of glycals, computational models can help in designing ligands for a metal catalyst that will effectively shield one face of the glycal, leading to a highly stereoselective reaction. acs.org DFT calculations can be used to study the structure and properties of transition-metal-vacancy complexes in graphene in an effort to find efficient and inexpensive catalysts. researchgate.net

These computational approaches accelerate the discovery of new and improved catalytic systems, reducing the need for extensive experimental screening. nih.gov

Predicting Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling has advanced to a stage where it can predict the outcomes of chemical reactions with a high degree of accuracy. nih.govcsmres.co.uk For 3,4,6-Tri-O-acetyl-D-glucal, this means predicting the major product of a reaction, its stereochemistry, and the likely byproducts.

These predictive models can be based on quantum mechanics, molecular mechanics (QM/MM), or machine learning algorithms trained on large datasets of chemical reactions. nih.govcsmres.co.uk By inputting the structures of the reactants and the reaction conditions, these models can provide a reliable prediction of the reaction outcome. csmres.co.uk

A recent development in this area is the use of neural sequence-to-sequence models that treat reaction prediction as a translation problem, achieving high accuracy without the need for predefined reaction templates. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the context of 3,4,6-Tri-O-acetyl-D-glucal-¹³C, MS/MS studies would be instrumental in confirming the molecular structure and locating the position of the ¹³C label through characteristic fragmentation pathways.

While specific MS/MS data for 3,4,6-Tri-O-acetyl-D-glucal-¹³C is not extensively detailed in the public domain, the fragmentation of acetylated saccharides generally follows predictable pathways. A common fragmentation mechanism for acetylated oligosaccharides is the neutral loss of acetic acid (60 Da). nih.gov For 3,4,6-Tri-O-acetyl-D-glucal, with three acetyl groups, sequential losses of acetic acid would be expected. The presence of a ¹³C label within the glucal backbone would not alter this initial fragmentation pattern but would result in a corresponding mass shift of the precursor and fragment ions containing the label.

Further fragmentation would involve cleavage of the pyranoid ring. The analysis of these fragments would be crucial in pinpointing the location of the ¹³C label. For instance, if the label is at the C-1 position, fragments containing this carbon would exhibit a +1 Da mass shift compared to the unlabeled compound. The dissection of fragmentation pathways in protonated N-acetylhexosamines, which also contain acetyl groups, has revealed complex rearrangements and ring cleavages, suggesting that the fragmentation of acetylated glucals could be similarly intricate. nih.gov

Table 1: Postulated MS/MS Fragmentation Data for 3,4,6-Tri-O-acetyl-D-glucal-¹³C (Precursor Ion [M+H]⁺)

| Precursor m/z | Fragment m/z | Postulated Neutral Loss/Structure |

| 274.1 | 214.1 | Loss of CH₃COOH |

| 274.1 | 154.1 | Loss of 2 x CH₃COOH |

| 274.1 | 127.1 | Ring cleavage fragment containing ¹³C |

| 214.1 | 154.1 | Loss of CH₃COOH |

| 214.1 | 97.1 | Further fragmentation of the ¹³C-labeled ring |

Note: This table is based on generalized fragmentation patterns of acetylated sugars and is illustrative for the ¹³C-labeled compound. The exact m/z values would depend on the specific location of the ¹³C atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of 3,4,6-Tri-O-acetyl-D-glucal is characterized by strong absorption bands corresponding to the vibrations of its constituent functional groups. chemicalbook.com The most prominent features are the C=O stretching vibrations from the acetyl groups, which typically appear in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the esters and the pyranoid ether will also give rise to strong bands in the 1000-1300 cm⁻¹ region. The presence of the C=C double bond in the glucal ring would be indicated by a stretching vibration around 1650 cm⁻¹.

Raman spectroscopy offers a complementary vibrational spectrum. Raman spectroscopy has been effectively used to determine the degree of acetylation in modified starches by monitoring the intensity of the C=O stretch. researchgate.netsci-hub.se For 3,4,6-Tri-O-acetyl-D-glucal, a strong Raman peak for the C=O stretch would be expected. The C=C stretch is also typically more intense in Raman than in IR spectra. The incorporation of a single ¹³C atom into the glucal backbone is expected to have a very subtle effect on the IR and Raman spectra, likely causing minor shifts in the vibrational frequencies of the bonds directly involving the labeled carbon, which may not be easily resolved.

Table 2: Characteristic IR and Raman Bands for 3,4,6-Tri-O-acetyl-D-glucal

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

| C=O Stretch (acetyl) | 1730 - 1750 | IR, Raman |

| C=C Stretch (alkene) | ~1650 | IR, Raman |

| C-O Stretch (ester, ether) | 1000 - 1300 | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its stereochemistry and preferred conformation in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering a definitive structural picture of 3,4,6-Tri-O-acetyl-D-glucal.

However, obtaining suitable single crystals for X-ray diffraction can be challenging, and as of the current literature survey, no crystal structure for 3,4,6-Tri-O-acetyl-D-glucal or its ¹³C-labeled variant appears to be publicly available. While the crystal structure of a related compound, (3R,4R,5R)-3,4,6-tri-O-benzyl-D-glucal, has been reported, the conformational preferences may differ due to the different protecting groups. researchgate.net

In the absence of crystallographic data, the stereochemistry of 3,4,6-Tri-O-acetyl-D-glucal is inferred from its synthesis from D-glucose, which has a known stereochemical configuration. The conformation of the dihydropyran ring in glucals is known to be a half-chair, and this would be the expected conformation for 3,4,6-Tri-O-acetyl-D-glucal. The ¹³C labeling would not affect the stereochemistry or the crystal packing of the molecule.

Table 3: Crystallographic Data Summary for 3,4,6-Tri-O-acetyl-D-glucal-¹³C

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Resolution | Not Available |

| R-factor | Not Available |

Note: This table indicates that crystallographic data is not currently available in the public domain based on the conducted search.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,4,6-Tri-O-acetyl-D-glucal-¹³C, and how do purification methods impact yield and purity?

- Methodology : Two primary synthetic routes are described:

- Single-step continuous synthesis : Starting from glucose or galactose derivatives, acetylated intermediates are generated in a reaction sequence without isolating intermediates .

- Multi-step synthesis : Involves isolating and purifying intermediates like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide before final deprotection and acetylation .

Q. How should researchers handle and store 3,4,6-Tri-O-acetyl-D-glucal-¹³C to maintain stability?

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of acetyl groups. Use anhydrous solvents (e.g., DMF, DCM) for dissolution to avoid moisture-induced degradation .

- Handling : Conduct reactions under inert gas (N₂ or Ar) and monitor reaction progress via TLC to minimize side reactions (e.g., ring-opening) .

Advanced Research Questions

Q. How does ¹³C isotopic labeling influence reaction kinetics in glycosylation studies using 3,4,6-Tri-O-acetyl-D-glucal-¹³C?

- Methodology :

- Kinetic isotope effects (KIE) : Use comparative studies with non-labeled analogs to quantify rate differences in glycosylation reactions (e.g., acid-catalyzed glycoside formation). ¹³C labeling may reduce reaction rates slightly due to increased bond stability .

- Tracer applications : Employ ¹³C NMR or mass spectrometry to track regioselectivity in oligosaccharide synthesis, particularly in studies of enzymatic or chemical glycosyl transfer .

Q. What experimental design strategies minimize variability in optimizing 3,4,6-Tri-O-acetyl-D-glucal-¹³C synthesis?

- Factorial Design : Apply a 2³ factorial design to test variables (e.g., reaction temperature, catalyst loading, reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 0°C | 25°C |

| Ac₂O equivalents | 3.0 | 5.0 |

| Reaction time | 2 h | 6 h |

- Analyze interactions using ANOVA to identify dominant factors and reduce trial-and-error approaches .

Q. How can computational modeling resolve contradictions between experimental and theoretical data in glucal-derived reactions?

- Approach :

- Use quantum mechanical calculations (DFT) to map reaction pathways for acetyl migration or stereochemical outcomes. Compare computed activation energies with experimental kinetic data .

- Integrate machine learning (e.g., random forest models) to predict optimal conditions for glycosylation yields, trained on historical reaction datasets .

Q. What analytical techniques best characterize isotopic distribution and structural anomalies in ¹³C-labeled glucal derivatives?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.